[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a nitro group, a benzaldehyde moiety, and a thiosemicarbazone group. It has a molecular weight of 224.24 g/mol and is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde thiosemicarbazone can be synthesized through the reaction of 4-nitrobenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-nitrobenzaldehyde thiosemicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-aminobenzaldehyde thiosemicarbazone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Nitrobenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde thiosemicarbazone involves its interaction with various molecular targets. It can form complexes with metal ions, which may enhance its biological activity. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, potentially leading to the generation of reactive oxygen species that can induce cellular damage in target organisms .
Comparison with Similar Compounds
- 2-(2-Nitrobenzylidene)hydrazinecarbothioamide
- 4-Nitrobenzaldehyde semicarbazone
- 4-Nitrobenzaldehyde oxime
Comparison: 4-Nitrobenzaldehyde thiosemicarbazone is unique due to the presence of both a nitro group and a thiosemicarbazone moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the thiosemicarbazone group enhances its ability to form metal complexes, which can be crucial for its biological applications .
Properties
Molecular Formula |
C8H8N4O2S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H8N4O2S/c1-5-2-6(15-3-7(13)14)12-8(11-5)9-4-10-12/h2,4H,3H2,1H3,(H,13,14) |
InChI Key |
KFWBEANIGWFYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SCC(=O)O |
Origin of Product |
United States |
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